molecular formula C17H27N3O2 B3849051 N-[1-(cyclohexylmethyl)-3-piperidinyl]-4-methyl-1,3-oxazole-5-carboxamide

N-[1-(cyclohexylmethyl)-3-piperidinyl]-4-methyl-1,3-oxazole-5-carboxamide

Número de catálogo B3849051
Peso molecular: 305.4 g/mol
Clave InChI: GFHVJCXBALWUEF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[1-(cyclohexylmethyl)-3-piperidinyl]-4-methyl-1,3-oxazole-5-carboxamide, also known as CX614, is a potent modulator of AMPA receptors. It has been widely studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.

Mecanismo De Acción

The mechanism of action of N-[1-(cyclohexylmethyl)-3-piperidinyl]-4-methyl-1,3-oxazole-5-carboxamide involves the modulation of AMPA receptors, which are responsible for mediating fast excitatory synaptic transmission in the brain. N-[1-(cyclohexylmethyl)-3-piperidinyl]-4-methyl-1,3-oxazole-5-carboxamide acts as a positive allosteric modulator of AMPA receptors, increasing the amplitude and duration of excitatory postsynaptic currents (EPSCs) and enhancing synaptic plasticity. This leads to improved neuronal communication and synaptic strength, which is essential for learning and memory.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-[1-(cyclohexylmethyl)-3-piperidinyl]-4-methyl-1,3-oxazole-5-carboxamide include enhanced synaptic plasticity, increased neuronal communication, and improved cognitive function. N-[1-(cyclohexylmethyl)-3-piperidinyl]-4-methyl-1,3-oxazole-5-carboxamide has been shown to increase the amplitude and duration of EPSCs, enhance long-term potentiation (LTP), and improve memory and cognitive function in animal models. N-[1-(cyclohexylmethyl)-3-piperidinyl]-4-methyl-1,3-oxazole-5-carboxamide has also been shown to protect dopaminergic neurons from oxidative stress and improve motor function in Parkinson's disease.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using N-[1-(cyclohexylmethyl)-3-piperidinyl]-4-methyl-1,3-oxazole-5-carboxamide in lab experiments include its potent modulatory effects on AMPA receptors, its ability to enhance synaptic plasticity and improve cognitive function, and its potential therapeutic applications in various neurological disorders. However, the limitations of using N-[1-(cyclohexylmethyl)-3-piperidinyl]-4-methyl-1,3-oxazole-5-carboxamide in lab experiments include its high cost, limited availability, and potential off-target effects.

Direcciones Futuras

There are several future directions for the research and development of N-[1-(cyclohexylmethyl)-3-piperidinyl]-4-methyl-1,3-oxazole-5-carboxamide. One potential direction is the optimization of the synthesis method to improve yield and purity and reduce cost. Another direction is the development of N-[1-(cyclohexylmethyl)-3-piperidinyl]-4-methyl-1,3-oxazole-5-carboxamide analogs with improved pharmacokinetic and pharmacodynamic properties. Additionally, further studies are needed to investigate the potential therapeutic applications of N-[1-(cyclohexylmethyl)-3-piperidinyl]-4-methyl-1,3-oxazole-5-carboxamide in other neurological disorders, such as epilepsy and traumatic brain injury. Finally, the development of N-[1-(cyclohexylmethyl)-3-piperidinyl]-4-methyl-1,3-oxazole-5-carboxamide-based therapies for the treatment of neurological disorders in humans is an important area of future research.

Aplicaciones Científicas De Investigación

N-[1-(cyclohexylmethyl)-3-piperidinyl]-4-methyl-1,3-oxazole-5-carboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders. In Alzheimer's disease, N-[1-(cyclohexylmethyl)-3-piperidinyl]-4-methyl-1,3-oxazole-5-carboxamide has been shown to improve memory and cognitive function in animal models by enhancing synaptic plasticity. In Parkinson's disease, N-[1-(cyclohexylmethyl)-3-piperidinyl]-4-methyl-1,3-oxazole-5-carboxamide has been shown to protect dopaminergic neurons from oxidative stress and improve motor function. In schizophrenia, N-[1-(cyclohexylmethyl)-3-piperidinyl]-4-methyl-1,3-oxazole-5-carboxamide has been shown to improve cognitive deficits and reduce negative symptoms.

Propiedades

IUPAC Name

N-[1-(cyclohexylmethyl)piperidin-3-yl]-4-methyl-1,3-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O2/c1-13-16(22-12-18-13)17(21)19-15-8-5-9-20(11-15)10-14-6-3-2-4-7-14/h12,14-15H,2-11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFHVJCXBALWUEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC=N1)C(=O)NC2CCCN(C2)CC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(cyclohexylmethyl)piperidin-3-yl]-4-methyl-1,3-oxazole-5-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-(cyclohexylmethyl)-3-piperidinyl]-4-methyl-1,3-oxazole-5-carboxamide
Reactant of Route 2
Reactant of Route 2
N-[1-(cyclohexylmethyl)-3-piperidinyl]-4-methyl-1,3-oxazole-5-carboxamide
Reactant of Route 3
N-[1-(cyclohexylmethyl)-3-piperidinyl]-4-methyl-1,3-oxazole-5-carboxamide
Reactant of Route 4
N-[1-(cyclohexylmethyl)-3-piperidinyl]-4-methyl-1,3-oxazole-5-carboxamide
Reactant of Route 5
Reactant of Route 5
N-[1-(cyclohexylmethyl)-3-piperidinyl]-4-methyl-1,3-oxazole-5-carboxamide
Reactant of Route 6
Reactant of Route 6
N-[1-(cyclohexylmethyl)-3-piperidinyl]-4-methyl-1,3-oxazole-5-carboxamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.